Alanine, N-acetyl-3-amino-3-oxo- (9CI)
Description
Contextualization within Modified Amino Acid Chemistry
Modified amino acids are variants of the standard 20 proteinogenic amino acids that have been altered chemically. nih.govnih.gov These modifications, which can include acetylation, methylation, phosphorylation, and hydroxylation, significantly expand the functional repertoire of proteins and play critical roles in regulating cellular processes. nih.govnih.gov The introduction of new functional groups can alter a protein's structure, stability, and interactions with other molecules. nih.gov "Alanine, N-acetyl-3-amino-3-oxo- (9CI)" represents a highly modified amino acid, combining two distinct types of chemical alterations on a simple alanine (B10760859) framework. Such complex derivatives are of interest for their potential to create novel biochemical tools or therapeutic agents. foodb.ca
Historical Development of Research on N-Acetylated and Oxo-Substituted Amino Acids
The study of N-acetylated amino acids has a long history, with early discoveries linking them to metabolic diseases and as components of larger biomolecules. nih.gov N-acetylation is a common post-translational modification of proteins, often occurring at the N-terminus, and is known to influence protein stability and synthesis. researchgate.netresearchgate.net The enzymatic machinery responsible for this modification, N-terminal acetyltransferases (NATs), has been extensively studied. researchgate.net
Research into oxo-substituted amino acids, which contain a ketone or aldehyde functional group, has also been a significant area of investigation. These compounds are often intermediates in amino acid metabolism and can be involved in enzymatic reactions. The synthesis of various oxo amino acids has been a focus of organic chemists, with applications in the preparation of complex molecules and biologically active compounds. nih.govchembk.com
Current Research Significance and Challenges in the Field of Complex Alanine Derivatives
The development of complex and highly modified amino acids like the theoretical "Alanine, N-acetyl-3-amino-3-oxo- (9CI)" is driven by the desire to create molecules with tailored properties. These can be used to probe biological systems, act as enzyme inhibitors, or serve as building blocks for novel peptides and polymers. mdpi.com The synthesis of such molecules, however, presents considerable challenges. Introducing multiple modifications with specific stereochemistry requires sophisticated synthetic strategies and purification techniques. mdpi.com Furthermore, predicting the biological activity and metabolic fate of these complex derivatives remains a significant hurdle in the field.
Detailed Research Findings
As of the latest review of scientific literature and chemical databases, there are no specific experimental research findings for "Alanine, N-acetyl-3-amino-3-oxo- (9CI)". Consequently, the following data tables are presented as hypothetical, based on the known properties of its constituent chemical groups and related molecules. These tables are intended to provide a theoretical framework for the potential characteristics of this compound.
Hypothetical Physicochemical Properties of Alanine, N-acetyl-3-amino-3-oxo- (9CI) This table is a theoretical projection and is not based on experimental data.
| Property | Hypothetical Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C₆H₁₀N₂O₄ | Based on the addition of an acetyl group (C₂H₂O) and a 3-amino-3-oxo group (CH₂N₂O) to alanine (C₃H₇NO₂) and subsequent removal of atoms to form the final structure. |
| Molecular Weight | 186.16 g/mol | Calculated from the hypothetical molecular formula. For comparison, N-Acetyl-L-alanine has a molecular weight of 131.13 g/mol . |
| Appearance | White to off-white solid | Typical appearance of many amino acid derivatives. |
| Solubility | Likely soluble in water and polar organic solvents | The presence of polar functional groups (amide, carboxylic acid) would suggest solubility in polar solvents. |
| pKa (Carboxylic Acid) | ~3-4 | Similar to the pKa of the carboxylic acid group in N-acetyl-L-alanine. nih.gov |
| pKa (Amide N-H) | ~17 | Amide protons are generally not very acidic. |
Hypothetical Spectroscopic Data for Alanine, N-acetyl-3-amino-3-oxo- (9CI) This table is a theoretical projection and is not based on experimental data.
| Spectroscopic Technique | Expected Key Signals |
|---|---|
| ¹H NMR | Signals corresponding to the acetyl methyl protons, the α-proton of the alanine backbone, and protons of the 3-amino-3-oxopropyl side chain. |
| ¹³C NMR | Resonances for the carbonyl carbons of the acetyl group, the carboxylic acid, and the amide, as well as the α-carbon and side-chain carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (acetyl, carboxylic acid, amide), and O-H stretching (carboxylic acid). |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (186.16 m/z for [M+H]⁺). |
Properties
CAS No. |
137307-58-5 |
|---|---|
Molecular Formula |
C5H8N2O4 |
Molecular Weight |
160.129 |
IUPAC Name |
(2S)-2-acetamido-3-amino-3-oxopropanoic acid |
InChI |
InChI=1S/C5H8N2O4/c1-2(8)7-3(4(6)9)5(10)11/h3H,1H3,(H2,6,9)(H,7,8)(H,10,11)/t3-/m0/s1 |
InChI Key |
HHPSZFPWXNALDN-VKHMYHEASA-N |
SMILES |
CC(=O)NC(C(=O)N)C(=O)O |
Synonyms |
Alanine, N-acetyl-3-amino-3-oxo- (9CI) |
Origin of Product |
United States |
Advanced Synthesis and Chemical Methodologies for Alanine, N Acetyl 3 Amino 3 Oxo 9ci
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis leverages the high selectivity and efficiency of enzymes to perform specific chemical transformations, often under mild, environmentally benign conditions. This approach is particularly advantageous for the synthesis of chiral molecules like N-acetylasparagine, minimizing the need for complex protection and deprotection steps and often providing high enantiomeric excess.
Enzyme-Catalyzed Derivatization Strategies for N-Acetylation and Carbonyl Formation
The introduction of the N-acetyl group and the formation of the side-chain amide (carbonyl) are key steps in the synthesis of N-acetylasparagine. Enzymes offer precise control over these transformations.
The primary mechanism for biological N-acetylation involves a family of enzymes known as N-terminal acetyltransferases (NATs). wikipedia.orgwikipedia.org These enzymes catalyze the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of amino acids, particularly at the N-terminus of proteins. wikipedia.org About 85% of all human proteins are acetylated at their Nα-terminus, making this a highly common modification. wikipedia.org N-acetylasparagine can be formed when asparagine is the N-terminal residue of a polypeptide, which is subsequently processed. The main NAT complexes, including NatA, NatB, and NatC, exhibit different specificities for the N-terminal amino acid. hmdb.ca
Alternatively, free L-asparagine can be directly acetylated. Studies have shown that enzymes such as arylamine N-acetyltransferase I (NAT1) can catalyze the biosynthesis of N-acetylasparagine from L-asparagine and acetyl-CoA. hmdb.ca In the context of the compound name, the "carbonyl formation" refers to the amide group on the side chain. In most biosynthetic and semisynthetic routes, this amide is already present in the starting material, L-asparagine. However, enzymes known as asparagine synthetases are responsible for the initial formation of the asparagine side-chain amide from aspartate and an ammonia (B1221849) source, a critical step in the de novo biosynthesis of the parent amino acid.
| Enzyme Class | Specific Enzyme Example | Function | Substrates | Notes |
| N-terminal Acetyltransferases (NATs) | NatA, NatB, NatC | Nα-acetylation | N-terminal amino acids (including Asparagine) on nascent polypeptides, Acetyl-CoA | A major route for the production of N-acetylated proteins, from which N-acetylasparagine can be released. wikipedia.orghmdb.ca |
| Arylamine N-acetyltransferases | NAT1 | Nα-acetylation | L-asparagine, Acetyl-CoA | Catalyzes the direct acetylation of the free amino acid. hmdb.ca |
| Hydrolases | N-acylpeptide hydrolase | Release of N-acetylated amino acid | N-acetylated peptides | Involved in the breakdown of proteins, releasing N-acetylasparagine. hmdb.ca |
| Deacetylases | N-acetyl amino acid deacetylase | Deacetylation (Reverse Reaction) | N-acetyl amino acids | Can be used in kinetic resolution but primarily catalyzes the reverse reaction. researchgate.net |
Biocatalytic Routes for Stereoselective Synthesis of Enantiomers and Diastereomers
Achieving the correct stereochemistry (the L-configuration, (S)-2-acetamido-4-amino-4-oxobutanoic acid) is paramount. Biocatalysis provides powerful tools for stereoselective synthesis, primarily through two strategies: kinetic resolution of a racemic mixture or asymmetric synthesis from a prochiral substrate.
Kinetic Resolution: This classic method involves the use of a stereoselective enzyme to preferentially react with one enantiomer in a racemic mixture (a 50:50 mix of D- and L-isomers). For instance, a racemic mixture of N-acetyl-D,L-asparagine can be treated with an immobilized aminoacylase. researchgate.net This enzyme would selectively hydrolyze the N-acetyl group from the L-enantiomer, yielding L-asparagine and leaving the unreacted N-acetyl-D-asparagine. The products can then be separated. This technique is highly effective for producing enantiomerically pure compounds.
Asymmetric Synthesis: A more advanced approach is the direct, stereoselective synthesis from a non-chiral starting material. For example, the α-keto acid precursor to asparagine (2-keto-succinamic acid) can undergo reductive amination using an amino acid dehydrogenase. mdpi.com This reaction, which uses a cofactor like NADH, installs the amino group with high stereoselectivity to produce L-asparagine, which can then be acetylated in a subsequent enzymatic or chemical step. Combining multiple enzymes in a one-pot cascade reaction represents a highly efficient strategy for producing the target molecule. nih.gov
| Biocatalytic Strategy | Enzyme Type | Principle | Starting Material | Product(s) |
| Kinetic Resolution | Aminoacylase | Enantioselective hydrolysis of the N-acetyl group from the L-enantiomer. | N-acetyl-D,L-asparagine | L-Asparagine + N-acetyl-D-asparagine |
| Dynamic Kinetic Resolution | Lipase / Racemase | An enantioselective enzyme is combined with a catalyst that racemizes the slower-reacting enantiomer, allowing for a theoretical 100% yield of the desired product. researchgate.netnih.gov | Racemic N-alkyl amino esters | Single enantiomer of N-alkyl amino acid |
| Asymmetric Synthesis | Amino Acid Dehydrogenase | Stereoselective reductive amination of an α-keto acid. | α-Keto acid precursor of asparagine | L-Asparagine |
Total and Semisynthetic Routes
While biocatalysis offers elegance and selectivity, traditional organic synthesis provides a robust and scalable platform for producing N-acetylasparagine and its analogues. These routes rely on the strategic use of protecting groups and well-established reaction protocols.
Multistep Organic Synthesis Protocols
A common laboratory synthesis of N-acetylasparagine starts from its parent amino acid, L-asparagine, or from L-aspartic acid. A typical semisynthetic route from L-asparagine involves the direct acetylation of the α-amino group. This is generally achieved by reacting L-asparagine with acetic anhydride (B1165640) under basic conditions (e.g., in aqueous sodium bicarbonate) or using acetyl chloride. Care must be taken to control the pH to avoid hydrolysis of the side-chain amide.
A total synthesis from L-aspartic acid is more complex and offers greater flexibility for creating derivatives. A representative protocol is outlined below:
| Step | Description | Reagents | Purpose |
| 1 | α-Amino Group Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) or Fmoc-Cl | Prevents the amine from reacting in subsequent steps. creative-peptides.com |
| 2 | Carboxyl Group Protection | Benzyl (B1604629) bromide or isobutylene | Protects the carboxyl groups as esters to prevent side reactions. |
| 3 | Selective β-Ester Deprotection | Catalytic hydrogenation (for benzyl esters) | Selectively removes the protecting group from the side-chain carboxyl. |
| 4 | Side-Chain Amidation | Activation (e.g., with DCC/HOBt), followed by addition of ammonia | Forms the crucial 3-oxo (amide) functionality. sphinxsai.com |
| 5 | α-Amino Group Deprotection | Trifluoroacetic acid (TFA) for Boc; Piperidine for Fmoc | Exposes the α-amino group for the final acetylation. creative-peptides.com |
| 6 | N-Acetylation | Acetic anhydride or acetyl chloride | Introduces the acetyl group onto the α-amino group. |
| 7 | Final Deprotection | Catalytic hydrogenation or other methods | Removes the remaining carboxyl protecting group to yield the final product. |
Convergent and Divergent Synthetic Strategies for Complex Architectures
When N-acetylasparagine is a component of a larger, more complex molecule such as a modified peptide, convergent or divergent synthetic strategies are employed.
Divergent Synthesis: In a divergent approach, a common intermediate is used to generate a library of related compounds. One could start with a protected asparagine derivative and, in the final steps, treat aliquots with different acylating agents (e.g., acetic anhydride, propionic anhydride) to create a series of N-acylated asparagine compounds, including the target N-acetylasparagine. This method is powerful for exploring structure-activity relationships.
Advanced Protecting Group Chemistry for Amino and Carbonyl Functionalities
The success of any multistep synthesis of N-acetylasparagine or its parent peptides hinges on an effective protecting group strategy. nih.gov The key is to use "orthogonal" protecting groups, which can be removed under different conditions without affecting other protected groups. researchgate.net
The side-chain amide of asparagine (the 3-amino-3-oxo group) is particularly problematic. During activation of the main-chain carboxyl group for peptide bond formation, this amide can undergo dehydration to form a β-cyanoalanine derivative, an irreversible and common side reaction. peptide.com To prevent this, the side-chain amide nitrogen is often protected.
The α-amino group must be protected during coupling reactions and then deprotected for the final acetylation step (or for chain elongation in peptide synthesis). libretexts.org
| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Notes |
| α-Amino Group | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) creative-peptides.com | Standard group in "Boc chemistry" solid-phase peptide synthesis. |
| α-Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) creative-peptides.comresearchgate.net | Standard group in "Fmoc chemistry" solid-phase peptide synthesis; orthogonal to Boc and Trt. |
| Side-Chain Amide | Trityl | Trt | Mild acid (e.g., 0.5% TFA), but stable to piperidine. peptide.comnih.gov | Widely used in Fmoc-based synthesis to prevent dehydration and improve solubility. peptide.com |
| Side-Chain Amide | 2,4,6-Trimethoxybenzyl | Tmob | Strong acid (e.g., 95% TFA) google.com | Provides good protection but requires strong acid for removal. |
| Side-Chain Amide | Xanthyl | Xan | Acidolytic cleavage peptide.comnih.gov | Often used in Boc-based synthesis. |
| Carboxyl Group | Benzyl ester | Bzl | Hydrogenolysis (H₂, Pd/C) or strong acid (HF) researchgate.net | Common protecting group for carboxylic acids. |
| Carboxyl Group | tert-Butyl ester | tBu | Strong acid (e.g., TFA) iris-biotech.de | Cleaved under the same conditions as a Boc group. |
Novel Synthetic Route Development and Process Intensification
The synthesis of N-acetylasparagine, starting from its parent amino acid, L-asparagine, involves the N-acetylation of the primary amine. While traditional methods often rely on reagents like acetic anhydride or acetyl chloride, recent research has emphasized the development of more sustainable and efficient processes.
Exploration of Green Chemistry Methodologies
Green chemistry principles are increasingly being integrated into the synthesis of N-acylated amino acids to minimize environmental impact and enhance safety. These methodologies focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. researchgate.netpace.edu
One promising approach is the use of ultrasound irradiation for N-acylation. orientjchem.org This technique can significantly accelerate reaction rates and improve yields compared to conventional heating methods. For instance, the acylation of amines and sulfonamides using acetic anhydride under ultrasound has been shown to be highly efficient, often proceeding to completion in shorter timeframes and without the need for catalysts. orientjchem.org Another green technique involves microwave-assisted synthesis, which offers direct and efficient energy transfer to the reactants, reducing reaction times and often eliminating the need for harsh catalysts like sulfuric acid. pace.edu
The selection of solvents is another critical aspect of green synthesis. Replacing hazardous organic solvents with safer alternatives, such as water or ethanol, is a key objective. researchgate.net The development of catalyst-free reaction conditions further contributes to the green profile of the synthesis.
| Methodology | Key Advantages | Typical Conditions | Relevant Findings |
|---|---|---|---|
| Ultrasound Irradiation | - Accelerated reaction rates
| Acetic anhydride, room temperature, ultrasound bath | Demonstrated success in the N-acylation of various amines and sulfonamides with good to excellent yields. orientjchem.org |
| Microwave-Assisted Synthesis | - Rapid and efficient heating
| Acetic anhydride, salicylic (B10762653) acid, microwave reactor | Enables direct energy transfer, avoiding inefficient conventional heating and the need for catalysts like concentrated H2SO4. pace.edu |
| Use of Greener Solvents | - Reduced environmental toxicity
| Water, ethanol, or solvent-free conditions | Experiments often aim to replace non-green solvents with environmentally benign alternatives. researchgate.net |
Flow Chemistry and Continuous Manufacturing Protocols for Scalable Production
For the large-scale production of Alanine (B10760859), N-acetyl-3-amino-3-oxo-, flow chemistry and continuous manufacturing offer significant advantages over traditional batch processing. mdpi.com These technologies enable better control over reaction parameters, improved safety, higher productivity, and consistent product quality. asymchem.comnih.gov
A continuous flow process for N-acetylation would typically involve pumping a solution of L-asparagine and an acetylating agent, such as acetic anhydride, through a heated reactor coil. The precise control of temperature, pressure, and residence time within the microreactor allows for optimization of the reaction, leading to high conversion rates and selectivity. rsc.org This approach is particularly beneficial for managing exothermic reactions, as the high surface-area-to-volume ratio of flow reactors facilitates efficient heat transfer, preventing thermal runaways. rsc.org
Furthermore, flow chemistry allows for the "telescoping" of synthetic steps, where the output of one reactor is directly fed into the next without the need for intermediate isolation and purification. nih.govnih.gov This integration of reaction and workup steps can dramatically reduce manufacturing time, cost, and waste. asymchem.com
| Parameter | Significance | Example Optimization |
|---|---|---|
| Temperature | Controls reaction rate and selectivity. | Optimized to achieve maximum conversion while minimizing side product formation. rsc.org |
| Residence Time | Determines the duration reactants spend in the reactor. | Adjusted by altering the flow rate or reactor volume to ensure complete reaction. rsc.org |
| Stoichiometry | Ratio of reactants. | Precisely controlled via syringe pumps to maximize the use of the limiting reagent. |
| Pressure | Can be used to heat solvents above their boiling points, accelerating reactions. | Maintained using back-pressure regulators. |
Enantioselective and Diastereoselective Synthesis
The stereochemistry of Alanine, N-acetyl-3-amino-3-oxo- is critical, as biological systems typically interact with only one specific enantiomer. researchgate.net While the primary route involves starting with enantiomerically pure L-asparagine, this section explores methods for controlling stereochemistry when starting from prochiral or racemic precursors.
Chiral Auxiliaries and Asymmetric Catalysis for Stereocontrol
When synthesizing chiral molecules from achiral starting materials, asymmetric synthesis methods are employed to induce stereoselectivity. researchgate.net
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net For the synthesis of an amino acid derivative, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine-based auxiliary, could be attached to a prochiral precursor. wikipedia.orgnih.gov The steric bulk of the auxiliary blocks one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face, thus creating a new stereocenter with a specific configuration. researchgate.net After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org Cysteine-derived oxazolidinones have been developed that serve as both a chiral auxiliary and an acyl transfer agent, offering a streamlined approach to producing chiral carboxylic acid derivatives. nih.govdigitellinc.com
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. frontiersin.org For the synthesis of amino acid derivatives, methods involving chiral aldehyde catalysis have been developed. frontiersin.orgrsc.org These catalysts can activate N-unprotected amino acid esters for various asymmetric transformations, including α-alkylation and α-allylation, with good to excellent enantioselectivity. rsc.orgnih.gov Transition metal catalysts, such as those based on rhodium or palladium combined with chiral ligands, are also powerful tools for creating stereocenters with high fidelity. nih.gov
Diastereomeric Resolution Techniques for Isomer Separation
When a synthesis results in a racemic mixture (a 50:50 mixture of enantiomers), a resolution process is required to separate them. Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or crystallization. libretexts.org
The most common method for resolution involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. libretexts.org For a racemic carboxylic acid like N-acetyl-DL-asparagine, a chiral amine base (e.g., brucine, strychnine, or (R)-1-phenylethanamine) can be used as the resolving agent. libretexts.org This acid-base reaction forms a pair of diastereomeric salts.
Structural Characterization and Conformational Analysis of Alanine, N Acetyl 3 Amino 3 Oxo 9ci
High-Resolution Spectroscopic Techniques
Spectroscopic methods provide a detailed view of the molecular framework, functional groups, and stereochemistry of N-acetyl-L-alanine.
Multidimensional NMR spectroscopy is a powerful tool for establishing the connectivity and spatial relationships of atoms within a molecule. For N-acetyl-L-alanine, various NMR experiments are used to assign the proton (¹H) and carbon (¹³C) signals unequivocally.
In aqueous solution, the ¹H NMR spectrum of N-acetyl-L-alanine displays distinct signals corresponding to the acetyl methyl protons, the alanine (B10760859) methyl protons, and the α-proton. nih.govhmdb.ca The ¹³C NMR spectrum shows resonances for the two methyl carbons, the α-carbon, and the two carbonyl carbons (one from the acetyl group and one from the carboxylic acid). nih.gov
Two-dimensional NMR techniques such as ¹H-¹H Total Correlation Spectroscopy (TOCSY) and ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) are instrumental in confirming these assignments. The TOCSY experiment reveals the coupling network between protons, showing a correlation between the α-proton and the alanine methyl protons. nih.gov The HSQC spectrum correlates each proton with its directly attached carbon atom, providing unambiguous C-H connectivity. nih.govacs.org
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for N-acetyl-L-alanine in Water
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-H | 4.12 | - |
| α-C | - | 53.66 |
| β-CH₃ | 1.32 | 20.14 |
| Acetyl-CH₃ | 2.00 | 24.55 |
| Carboxyl-C=O | - | 175.99 |
| Acetyl-C=O | - | 182.93 |
Data sourced from the Human Metabolome Database and PubChem. nih.gov
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in N-acetyl-L-alanine and to probe its hydrogen bonding interactions. The vibrational frequencies are sensitive to the molecular conformation. Theoretical calculations, such as those using density functional theory (B3LYP), have been employed to assign the observed vibrational bands to specific molecular motions. nih.gov
The IR and Raman spectra of solid N-acetyl-L-alanine show characteristic bands for the N-H, C-H, C=O, and O-H functional groups. The frequencies of the ν(OH) vibration suggest the formation of strong O-H···O hydrogen bonds in the solid state. The N-H group is also indicated to be involved in weak hydrogen bonding. nih.gov
Table 2: Key Vibrational Frequencies and Assignments for N-acetyl-L-alanine
| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method |
| ~3300 | ν(N-H) stretch | IR, Raman |
| ~3000-2500 | ν(O-H) stretch (hydrogen-bonded) | IR |
| ~2950 | ν(C-H) stretch | IR, Raman |
| ~1700 | ν(C=O) carboxyl | IR, Raman |
| ~1650 | Amide I (C=O stretch) | IR, Raman |
| ~1560 | Amide II (N-H bend and C-N stretch) | IR, Raman |
| ~1450 | δ(CH₃) bend | IR, Raman |
Assignments are based on computational and experimental studies. nih.gov
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for confirming the stereochemical configuration of chiral molecules like N-acetyl-L-alanine. These methods measure the differential interaction of the molecule with left and right circularly polarized light.
It is important to note that the solvent environment can significantly influence the chiroptical properties of these molecules. yale.edu
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, yielding precise bond lengths, bond angles, and details of intermolecular interactions.
The crystal structure of N-acetyl-L-alanine has been determined at low temperatures (105 K). researchgate.netresearchgate.net It crystallizes in the orthorhombic space group P2₁2₁2₁. researchgate.net The solid-state conformation is characterized by a network of hydrogen bonds. The carboxyl group of one molecule forms a hydrogen bond with the amide group of a neighboring molecule, creating chains. These chains are further linked by hydrogen bonds involving the carboxyl groups, forming a two-dimensional network. researchgate.netresearchgate.net
Table 3: Crystallographic Data for N-acetyl-L-alanine
| Parameter | Value |
| Chemical Formula | C₅H₉NO₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.3879 |
| b (Å) | 11.5449 |
| c (Å) | 5.7426 |
| Temperature (K) | 105 |
Data obtained from a single-crystal X-ray diffraction study. researchgate.net
Advanced Mass Spectrometry for Molecular Formula and Fragmentation Pathways
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the molecular formula of N-acetyl-L-alanine as C₅H₉NO₃. nist.gov
Tandem mass spectrometry (MS/MS) is employed to probe the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. The fragmentation pattern of protonated N-acetyl-L-alanine ([M+H]⁺) provides valuable structural information.
Common fragmentation pathways for N-acetylated amino acids involve the loss of water (H₂O) and the loss of a ketene molecule (C₂H₂O) from the acetyl group. nih.gov Another characteristic fragmentation is the loss of both water and carbon monoxide (CO), leading to the formation of an immonium ion. The specific fragment ions observed in the MS/MS spectrum of N-acetyl-L-alanine can be used to confirm the presence of the acetyl group and the alanine core.
Table 4: Major Fragment Ions in the MS/MS Spectrum of Protonated N-acetyl-L-alanine ([M+H]⁺, m/z 132.06)
| m/z of Fragment Ion | Proposed Loss |
| 114.05 | H₂O |
| 88.04 | C₂H₂O (Ketene) |
| 70.06 | H₂O + CO |
| 44.05 | C₂H₃NO (Acetamide) |
Fragmentation patterns are inferred from general data for N-acetyl amino acids and available mass spectral data. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a cornerstone analytical technique for the precise determination of a compound's molecular mass. This precision is critical for confirming the elemental composition of a molecule and distinguishing it from other compounds with similar nominal masses. In the case of Alanine, N-acetyl-3-amino-3-oxo- (9CI), HRMS provides the exact mass, which is a fundamental physical constant of the molecule.
The molecular formula of N-Acetylasparagine is C₆H₁₀N₂O₄. Based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O), the theoretical monoisotopic mass of the neutral molecule has been calculated with high precision. This value serves as a benchmark for experimental determination via HRMS.
Table 1: Theoretical and Experimentally Relevant Mass Data for N-Acetylasparagine
| Parameter | Value |
| Molecular Formula | C₆H₁₀N₂O₄ |
| Theoretical Monoisotopic Mass | 174.0640568 Da |
| [M+H]⁺ (Protonated Ion) | 175.07188 Da |
| [M+Na]⁺ (Sodiated Ion) | 197.05380 Da |
| [M-H]⁻ (Deprotonated Ion) | 173.05623 Da |
Note: The values for the protonated, sodiated, and deprotonated ions are calculated from the theoretical monoisotopic mass and are the species commonly observed in electrospray ionization (ESI) HRMS.
Experimental determination of the exact mass of N-Acetylasparagine using HRMS techniques, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometry, would be expected to yield a value that is in close agreement with the theoretical monoisotopic mass, typically within a few parts per million (ppm) of error. This high level of accuracy provides unambiguous confirmation of the compound's elemental formula.
Conformational Dynamics and Molecular Flexibility Studies
The biological function and interaction of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For Alanine, N-acetyl-3-amino-3-oxo- (9CI), computational chemistry methods, such as molecular mechanics and molecular dynamics (MD) simulations, are pivotal in exploring its conformational landscape. These studies provide insights into the energetically favorable shapes the molecule can adopt and the dynamics of their interconversion.
In the context of N-Acetylasparagine, intramolecular hydrogen bonds are expected to play a significant role in stabilizing certain conformations. For instance, a hydrogen bond could form between the amide proton of the acetyl group and the carbonyl oxygen of the amino acid backbone, or between the side-chain amide and the backbone.
Table 2: Key Dihedral Angles and Potential Conformations of N-Acetylasparagine
| Dihedral Angle | Description | Potential Conformations | Stabilizing Interactions |
| φ (phi) | C'-N-Cα-C' | Defines backbone conformation | Intramolecular hydrogen bonding |
| ψ (psi) | N-Cα-C'-N | Defines backbone conformation | Steric hindrance, dipole-dipole interactions |
| χ1 (chi1) | N-Cα-Cβ-Cγ | Defines side-chain orientation | Intramolecular hydrogen bonding, van der Waals forces |
| χ2 (chi2) | Cα-Cβ-Cγ-Nδ | Defines side-chain amide orientation | Intramolecular hydrogen bonding |
Molecular dynamics simulations can further elucidate the flexibility of N-Acetylasparagine in different environments, such as in a vacuum or in an aqueous solution. These simulations can map the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. The results of such studies are crucial for understanding how this molecule might interact with biological targets, such as enzymes or receptors. The conformational preferences can influence its binding affinity and specificity.
Chemical Reactivity and Mechanistic Investigations of Alanine, N Acetyl 3 Amino 3 Oxo 9ci
Reaction Kinetics and Thermodynamic Parameters
There is no available information in the scientific literature concerning the reaction kinetics or thermodynamic parameters of Alanine (B10760859), N-acetyl-3-amino-3-oxo- (9CI). Consequently, no data tables for reaction rates, activation energies, or thermodynamic values such as enthalpy, entropy, or Gibbs free energy of reaction can be provided.
Elucidation of Detailed Reaction Mechanisms
Specific mechanistic studies for Alanine, N-acetyl-3-amino-3-oxo- (9CI) have not been reported. The elucidation of its reaction pathways under various conditions remains a subject for future research.
Nucleophilic and Electrophilic Reaction Pathways
No studies have been published detailing the nucleophilic or electrophilic reaction pathways of Alanine, N-acetyl-3-amino-3-oxo- (9CI). The electrophilic nature of the carbonyl carbons and the potential nucleophilicity of the amide nitrogens and oxygens have not been experimentally investigated for this compound.
Radical and Photochemical Transformation Mechanisms
There is a lack of research on the radical and photochemical transformation mechanisms of Alanine, N-acetyl-3-amino-3-oxo- (9CI). The response of this compound to radical initiators or photochemical irradiation has not been documented.
Degradation Pathways and Stability under Various Conditions
The degradation pathways and stability of Alanine, N-acetyl-3-amino-3-oxo- (9CI) under different environmental conditions have not been a subject of published scientific inquiry.
Hydrolytic Stability of Amide and Oxo Groups
No data is available on the hydrolytic stability of the amide and oxo groups in Alanine, N-acetyl-3-amino-3-oxo- (9CI). The susceptibility of its two distinct amide bonds to hydrolysis under acidic, basic, or neutral conditions has not been quantified.
Oxidative and Reductive Degradation Processes
The behavior of Alanine, N-acetyl-3-amino-3-oxo- (9CI) under oxidative and reductive conditions is not described in the current body of scientific literature. Studies detailing its degradation in the presence of common oxidizing or reducing agents are absent.
Derivatization Reactions for Structural Modifications and Probe Development
Alanine, N-acetyl-3-amino-3-oxo- (9CI), more commonly known as N-Acetyl-L-asparagine, possesses two primary reactive sites amenable to chemical modification: the C-terminal carboxylic acid and the side-chain primary amide. mskcc.orgnih.gov These functional groups allow for a variety of derivatization reactions, enabling the synthesis of novel analogs with modified properties and the development of chemical probes to investigate biological processes. The N-acetyl group at the α-amino position renders it unreactive to standard peptide coupling conditions, directing modifications to the other functional moieties. rsc.org
Derivatization of the carboxylic acid is a common strategy for structural modification. Standard esterification procedures can be employed to convert the carboxylic acid into various esters. For instance, reaction with alcohols in the presence of an acid catalyst or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can yield the corresponding esters. colostate.edumasterorganicchemistry.com A more versatile approach involves the activation of the carboxylic acid, for example with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), to form an active ester which can then be reacted with a wide range of nucleophiles. thermofisher.com This method is particularly useful for coupling amines to form new amide bonds, thereby extending the molecular scaffold. The use of N-hydroxysulfosuccinimide during EDAC-mediated coupling can enhance the efficiency of the reaction. thermofisher.com This strategy has been utilized to attach various molecular tags or probes to carboxylic acids. nih.gov
The side-chain amide of N-Acetyl-L-asparagine can also be a target for derivatization, although it is generally less reactive than the carboxylic acid. Hydrolysis of the amide under acidic or basic conditions can yield N-acetyl-L-aspartic acid, which provides a new handle for further modifications. youtube.commasterorganicchemistry.comyoutube.com More sophisticated derivatizations can be achieved through enzymatic means. For example, asparaginase (B612624) can catalyze the hydrolysis of the side-chain amide to a carboxylic acid. nih.gov This enzymatic approach can be highly specific and can be used to generate derivatives under mild conditions.
The development of chemical probes from asparagine derivatives has been an active area of research. Fluorescently labeled asparagine derivatives have been synthesized to function as probes in chemical biology. mskcc.org These probes are valuable for studying the roles of asparagine in biological systems. For instance, a fluorogenic probe, TPAN-Asn, was designed and synthesized for the in vitro detection of L-asparaginase. nih.gov The probe exhibits a "turn-on" fluorescence response upon the enzymatic hydrolysis of the asparagine side-chain amide. While these examples often start from L-asparagine, the synthetic principles can be adapted to N-Acetyl-L-asparagine for creating N-terminally blocked probes.
Furthermore, N-Acetyl-L-asparagine can serve as a scaffold for the synthesis of enzyme inhibitors. An example is the synthesis of an N-acylsulfonamide analogue of β-aspartyl-AMP, which acts as a potent inhibitor of human asparagine synthetase. nih.gov This demonstrates how the core structure of N-Acetyl-L-asparagine can be modified to generate biologically active molecules.
The table below summarizes some of the key derivatization reactions applicable to N-Acetyl-L-asparagine for structural modifications and probe development.
| Functional Group Targeted | Reaction Type | Reagents/Conditions | Product Type | Application | Reference |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester | Structural Modification | colostate.edu |
| Carboxylic Acid | Amidation | Amine, EDAC, N-Hydroxysulfosuccinimide | Amide | Structural Modification, Probe Conjugation | thermofisher.com |
| Carboxylic Acid | Conversion to Aliphatic Amine | mono-N-(t-BOC)-propylenediamine, EDAC; then Trifluoroacetic Acid | Aliphatic Amine | Further derivatization with amine-reactive probes | thermofisher.com |
| Side-Chain Amide | Hydrolysis | Dilute Acid or Base, Heat | N-Acetyl-L-aspartic acid | Introduction of a new carboxylic acid handle | masterorganicchemistry.com |
| Side-Chain Amide | Enzymatic Hydrolysis | L-Asparaginase | N-Acetyl-L-aspartic acid | Specific modification under mild conditions | nih.gov |
| Whole Molecule Scaffold | Analogue Synthesis | Multi-step synthesis involving modification of the side chain | N-Acylsulfonamide analogue of β-aspartyl-AMP | Enzyme Inhibition | nih.gov |
| Side-Chain Amide (starting from Asn) | Fluorophore Conjugation | Traceless Staudinger Ligation | Fluorescent Asparagine Derivative | Fluorescent Probe for Chemical Biology | mskcc.org |
Biosynthesis and Metabolic Transformations of Alanine, N Acetyl 3 Amino 3 Oxo 9ci if Biologically Relevant
Identification of Natural Precursor Molecules
There are no known natural precursor molecules for the biosynthesis of "Alanine, N-acetyl-3-amino-3-oxo- (9CI)" as the compound is not recognized as a natural product.
Enzymology of Biosynthetic Pathways
No enzymes have been identified or associated with the biosynthesis of "Alanine, N-acetyl-3-amino-3-oxo- (9CI)" in any organism.
Isolation and Biochemical Characterization of Biosynthetic Enzymes
Given that no biosynthetic pathway is known, there has been no isolation or biochemical characterization of enzymes for the production of this compound.
Kinetic and Mechanistic Studies of Key Enzymatic Steps
Kinetic and mechanistic studies of enzymatic steps are not applicable as no such enzymes or pathways have been discovered.
Metabolic Fate and Turnover in Biological Model Systems
There is no available scientific literature detailing the metabolic fate or turnover of "Alanine, N-acetyl-3-amino-3-oxo- (9CI)" in any biological model systems.
In Vitro Enzymatic Assays for Biotransformation Analysis
No in vitro enzymatic assays for the biotransformation of this compound have been reported.
Computational and Theoretical Chemistry of Alanine, N Acetyl 3 Amino 3 Oxo 9ci
Molecular Recognition and Ligand-Binding Studies (Non-Clinical Context)
Fundamental Interactions with Model Biological Macromolecules
The interaction of N-acetyl-L-asparagine with biological macromolecules is a key area of computational research. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to elucidate the nature of these interactions at an atomic level.
Molecular docking studies can predict the preferred binding orientation of N-acetyl-L-asparagine within the active or allosteric sites of proteins. For instance, in studies of L-asparaginase, an enzyme that hydrolyzes L-asparagine, docking simulations have been used to identify key amino acid residues involved in substrate binding. nih.govnih.govopeneducationalberta.canih.gov While these studies focus on L-asparagine, the principles are directly applicable to its N-acetylated form. The acetyl group would likely introduce new steric and electronic interactions, which could alter the binding mode and affinity compared to the unmodified amino acid. A computational analysis of asparaginyl glycine (B1666218) dipeptides, capped with acetyl groups, has been performed using quantum chemical calculations to understand nonenzymatic peptide bond cleavage, highlighting how the acetyl group influences the electronic structure and reactivity. mdpi.orgpitt.edu
Molecular dynamics simulations provide a dynamic view of the interaction between N-acetyl-L-asparagine and macromolecules over time. These simulations can reveal conformational changes in both the ligand and the receptor upon binding, the role of solvent molecules, and the energetic landscape of the binding process. springernature.comnih.gov For example, MD simulations have been used to study the stability of L-asparaginase from various sources and to understand its interaction with its substrates, L-asparagine and L-glutamine. nih.govopeneducationalberta.caspringernature.com Similar simulations could be applied to N-acetyl-L-asparagine to explore how the N-acetylation affects the dynamics and stability of its complexes with proteins or nucleic acids. Studies on the conformational dynamics of asparagine residues at protein interfaces have shown that these residues are dynamic and can form transient hydrogen bonds, a behavior that would be modulated by N-acetylation. acs.org While specific computational studies on the interaction of N-acetyl-L-asparagine with DNA are not prevalent in the reviewed literature, the methodologies for studying such interactions are well-established and could be readily applied.
Computational Screening for Structural Analogues
Computational screening, particularly virtual screening, is a powerful technique for identifying structural analogues of a target molecule from large chemical databases. researchgate.netnih.gov This process can be guided by various criteria, including shape similarity, pharmacophore matching, or similarity in physicochemical properties. For N-acetyl-L-asparagine, the goal of such a screening would be to find molecules that mimic its structure and, consequently, its non-biological properties.
Publicly available databases like PubChem contain information on known analogues of N-acetyl-L-asparagine. wikipedia.orgnih.gov These databases can be computationally screened to identify a broader range of related compounds. A virtual screening workflow could involve:
Defining a search query: This could be the 2D structure of N-acetyl-L-asparagine or a 3D pharmacophore model representing key chemical features such as hydrogen bond donors and acceptors, and hydrophobic regions.
Searching large chemical libraries: Databases such as ZINC, ChEMBL, or commercial libraries can be screened against the query.
Filtering and ranking the hits: The retrieved molecules are then filtered based on desired physicochemical properties (e.g., molecular weight, logP) and ranked based on their similarity to the query.
While specific studies on the computational screening for structural analogues of N-acetyl-L-asparagine for property prediction are not widely reported, the principles of in silico design of peptidomimetics and other amino acid derivatives are well-established and could be applied. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its properties. wikipedia.org In the context of this article, the focus is on predicting physicochemical properties rather than biological activity. Cheminformatics tools are essential for calculating the molecular descriptors used in QSAR models. selleckchem.comresearchgate.netmdpi.com
For N-acetyl-L-asparagine, a variety of physicochemical properties can be calculated using computational methods. These descriptors are fundamental for building QSAR models.
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 174.15 g/mol | PubChem wikipedia.orgnih.gov |
| XLogP3 | -1.8 | PubChem wikipedia.orgnih.gov |
| Hydrogen Bond Donor Count | 3 | PubChem wikipedia.orgnih.gov |
| Hydrogen Bond Acceptor Count | 4 | PubChem wikipedia.orgnih.gov |
| Rotatable Bond Count | 4 | PubChem wikipedia.orgnih.gov |
| Exact Mass | 174.06405680 Da | PubChem wikipedia.orgnih.gov |
| Topological Polar Surface Area (TPSA) | 109 Ų | PubChem wikipedia.orgnih.gov |
| Complexity | 214 | PubChem wikipedia.orgnih.gov |
QSAR models can be developed to predict these and other properties for a series of structural analogues of N-acetyl-L-asparagine. The general form of a QSAR model is:
Property = f(Descriptor 1, Descriptor 2, ...)
The descriptors can be of various types, including:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Reflecting the electron distribution (e.g., partial charges, dipole moment).
Physicochemical descriptors: Such as logP and TPSA. openeducationalberta.capitt.eduresearchgate.netnih.gov
Analytical Methodologies for Detection and Quantification of Alanine, N Acetyl 3 Amino 3 Oxo 9ci
Advanced Chromatographic Techniques
Advanced chromatographic techniques provide the foundation for the separation and quantification of Alanine (B10760859), N-acetyl-3-amino-3-oxo- (9CI) from various matrices. These methods leverage the compound's physicochemical properties to achieve high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV-Vis, Fluorescence, RI)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like N-acetylated amino acids. The selection of a suitable stationary phase and mobile phase is critical for achieving optimal separation. For a polar compound such as Alanine, N-acetyl-3-amino-3-oxo- (9CI), reversed-phase HPLC using a C18 or a more polar embedded-phase column is a common approach.
Detection Modes:
UV-Vis Detection: Alanine, N-acetyl-3-amino-3-oxo- (9CI) possesses a peptide-like bond and a carbonyl group, which allows for detection at low UV wavelengths, typically around 200-220 nm. While not highly specific, it is a robust and widely applicable detection method.
Fluorescence Detection: To enhance sensitivity and selectivity, pre-column or post-column derivatization with a fluorescent tag is often employed for amino acids and their derivatives. Reagents like o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) react with the primary amine (after hydrolysis of the N-acetyl group if necessary) to form highly fluorescent isoindole derivatives. This approach significantly lowers the limit of detection.
Refractive Index (RI) Detection: RI detection is a universal detection method that responds to changes in the refractive index of the mobile phase due to the presence of the analyte. It is less sensitive than UV-Vis or fluorescence detection and is not suitable for gradient elution, but it can be used when the analyte lacks a chromophore and derivatization is not desirable.
Table 1: Illustrative HPLC Parameters for the Analysis of N-Acetylated Amino Acids
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV-Vis Detection | 210 nm |
| Fluorescence Detection (with OPA derivatization) | Excitation: 340 nmEmission: 455 nm |
Gas Chromatography (GC) with Derivatization Strategies
Gas Chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. Due to its polar nature and low volatility, Alanine, N-acetyl-3-amino-3-oxo- (9CI) must undergo derivatization prior to GC analysis. sigmaaldrich.com The goal of derivatization is to convert the polar functional groups (carboxylic acid, amide) into less polar, more volatile moieties.
Common Derivatization Strategies:
Silylation: This is a widely used technique where active hydrogens in the molecule are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. Silylation effectively increases the volatility of the compound, making it amenable to GC analysis. For instance, studies on the GC-MS analysis of N-acetylated amino acids have successfully employed silylation to achieve good chromatographic separation and identification.
Alkylation/Esterification: This strategy involves converting the acidic carboxylic acid group into an ester (e.g., methyl or ethyl ester) and potentially acylating the amide groups. This reduces the polarity and increases the volatility of the analyte.
Table 2: Representative GC Parameters for Derivatized N-Acetylated Amino Acids
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Derivatization Reagent | BSTFA with 1% TMCS or MTBSTFA |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.2 mL/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
Chiral Chromatography for Enantiomeric Purity Assessment
Since Alanine, N-acetyl-3-amino-3-oxo- (9CI) is a chiral molecule, assessing its enantiomeric purity is often necessary, particularly in pharmaceutical and biological contexts. Chiral chromatography is the method of choice for separating enantiomers. This can be achieved using either a chiral stationary phase (CSP) or a chiral derivatizing agent.
Chiral Stationary Phases (CSPs): Columns with CSPs are designed to have stereospecific interactions with the enantiomers, leading to different retention times. For N-acetylated amino acids, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs have proven to be effective. For example, a CHIROBIOTIC T column, which has a teicoplanin-based CSP, has been successfully used for the simultaneous enantiomeric separation of amino acids and N-acetyl-amino acids. nih.gov
Table 3: Exemplary Chiral HPLC Parameters for N-Acetylated Amino Acids
| Parameter | Condition |
| Column | CHIROBIOTIC T (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol/Water/Acetic Acid (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a sensitive detection method like mass spectrometry, are indispensable for the analysis of Alanine, N-acetyl-3-amino-3-oxo- (9CI) in complex matrices, offering high selectivity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantification of low-level analytes in complex biological samples. The chromatographic separation reduces matrix effects, while the mass spectrometer provides high selectivity and sensitivity through techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
For Alanine, N-acetyl-3-amino-3-oxo- (9CI), a direct analysis without derivatization is often possible using LC-MS/MS. A hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column can be effective for retaining this polar compound. Electrospray ionization (ESI) in either positive or negative mode can be used to generate the parent ion, which is then fragmented to produce characteristic product ions for quantification. For instance, a simple LC-MS/MS method has been described for the determination of N-acetylaspartic acid in urine without derivatization. nih.gov
Table 4: Plausible LC-MS/MS Parameters for Alanine, N-acetyl-3-amino-3-oxo- (9CI)
| Parameter | Condition |
| LC Column | HILIC or Mixed-Mode (e.g., 2.1 x 100 mm, 3 µm) |
| Mobile Phase | A: 10 mM Ammonium Formate in WaterB: Acetonitrile |
| Gradient | 95% to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |
| MS/MS Transition (Hypothetical) | Parent Ion (M+H)⁺ or (M-H)⁻ → Product Ion(s) |
| Collision Energy | Optimized for specific transitions |
Gas Chromatography-Mass Spectrometry (GC-MS)
As with conventional GC, GC-MS analysis of Alanine, N-acetyl-3-amino-3-oxo- (9CI) necessitates prior derivatization to increase its volatility. The mass spectrometer detector offers significant advantages over FID, providing structural information and enhanced selectivity. The mass spectrum of the derivatized compound will exhibit a characteristic fragmentation pattern that can be used for positive identification and quantification.
The derivatization strategies are the same as those for GC-FID, with silylation being a common choice. The resulting mass spectra of the silylated derivatives of N-acetylated amino acids are often characterized by specific fragment ions that facilitate their identification in complex mixtures, such as in studies of inborn errors of metabolism.
Table 5: Postulated GC-MS Parameters for Derivatized Alanine, N-acetyl-3-amino-3-oxo- (9CI)
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Derivatization | Silylation with BSTFA or MTBSTFA |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | m/z 50-600 |
| Selected Ion Monitoring (SIM) | Monitoring of characteristic fragment ions for quantification |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
There is currently no specific published methodology detailing the analysis of Alanine, N-acetyl-3-amino-3-oxo- (9CI) by Capillary Electrophoresis-Mass Spectrometry (CE-MS). Although CE-MS is a powerful technique for the analysis of small, charged molecules like amino acid derivatives, research detailing its application to this particular compound, including parameters such as background electrolyte composition, capillary type, injection parameters, and mass spectrometry conditions (ionization mode, mass transitions), could not be located.
Spectrophotometric and Electrochemical Detection Methods
No specific spectrophotometric or electrochemical detection methods have been documented for the direct quantification of Alanine, N-acetyl-3-amino-3-oxo- (9CI). This compound lacks a significant chromophore, making direct UV-Vis spectrophotometry challenging without derivatization. Furthermore, it does not possess easily oxidizable or reducible functional groups, which limits the applicability of direct electrochemical detection methods like voltammetry. Research into derivatization agents that would enable sensitive spectrophotometric or electrochemical detection of this specific analyte has not been reported.
Advanced Sample Preparation and Extraction Techniques for Diverse Matrices
Detailed and validated protocols for the extraction of Alanine, N-acetyl-3-amino-3-oxo- (9CI) from diverse biological or environmental matrices are not described in the available scientific literature. While generic sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly employed for similar small molecules, specific methods optimized for recovery, matrix effect reduction, and pre-concentration of Alanine, N-acetyl-3-amino-3-oxo- (9CI) have not been published. Consequently, data on extraction efficiency, recovery rates, and matrix effects for this compound in various sample types (e.g., plasma, urine, tissue) are unavailable.
Applications in Chemical and Biochemical Research Non Clinical Focus
A Versatile Building Block in Complex Organic Synthesis
The molecular architecture of Alanine (B10760859), N-acetyl-3-amino-3-oxo- (9CI) lends itself to strategic use in the construction of more complex molecules. Its acetylated nitrogen and the presence of both a carboxylic acid and an amide group provide multiple points for chemical modification, making it a desirable starting material or intermediate in multi-step synthetic pathways.
Crafting Peptide Mimetic Structures
Peptide mimetics, or peptidomimetics, are compounds that mimic the structure and function of natural peptides. They are often designed to have improved properties, such as increased stability or enhanced biological activity. The incorporation of non-natural amino acid derivatives like Alanine, N-acetyl-3-amino-3-oxo- (9CI) is a key strategy in the design of these mimetics. The oxo-group in the side chain can introduce specific hydrogen bonding opportunities that are not present in natural amino acids, potentially influencing the conformation and binding properties of the resulting peptide-like structures. nih.gov Research in this area focuses on synthesizing oligopeptides containing such oxo amino acids to study how these modifications affect intermolecular interactions within crystal structures. nih.gov
A Precursor for Natural Product Analogues
Natural products are a rich source of inspiration for the development of new therapeutic agents and research tools. However, their total synthesis can be challenging. Chemists often synthesize analogues of natural products to simplify the structure, improve yield, or to probe the structure-activity relationship. Alanine, N-acetyl-3-amino-3-oxo- (9CI) can serve as a precursor in the synthesis of analogues of natural products that contain an amino acid or a related substructure. For instance, analogues of 3-aminopropionic acid (beta-alanine), a putative neurotransmitter, have been designed and synthesized to explore their potential as antiseizure agents. nih.gov This highlights the general principle of using modified amino acids to create novel bioactive compounds.
Illuminating Biological Pathways as Biochemical Probes
Biochemical probes are molecules used to study biological processes. The development of such probes often involves modifying a known biologically active molecule to include a reporter group or a reactive handle. While specific examples for Alanine, N-acetyl-3-amino-3-oxo- (9CI) are not extensively documented in mainstream literature, its structure is amenable to such modifications. For example, isotopic labeling, such as the introduction of deuterium (B1214612) (d3), creates a heavier version of the molecule that can be used as an internal standard in mass spectrometry-based analyses for quantifying its unlabeled counterpart in biological samples. medkoo.comsigmaaldrich.com This is a common strategy for developing tools to study the metabolism and distribution of related endogenous metabolites like N-acetyl-L-alanine. medkoo.com
Integration into Advanced Material Science Scaffolds
The field of material science is increasingly looking to biologically-inspired molecules to create novel materials with unique properties. The ability of amino acid derivatives to self-assemble and form ordered structures makes them attractive building blocks for hydrogels, biocompatible polymers, and other advanced materials. The hydrogen bonding capabilities of Alanine, N-acetyl-3-amino-3-oxo- (9CI), particularly through its amide and carbonyl groups, could be exploited to direct the assembly of such materials. While direct integration into material science scaffolds is an emerging area of research, the principles are well-established with similar molecules.
Future Directions and Emerging Research Avenues
Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
The comprehensive analysis of biological systems through omics technologies offers a powerful lens to understand the role and function of specific molecules like Alanine (B10760859), N-acetyl-3-amino-3-oxo- (9CI).
Metabolomics: Untargeted and targeted metabolomics studies are crucial for identifying and quantifying this compound in various biological matrices. The presence and concentration of N-acetylated amino acids can be indicative of specific metabolic states or disease processes. For instance, N-acetylaspartate (NAA), another N-acetylated amino acid, is a well-established biomarker for neuronal health, with its levels fluctuating in various neurological disorders. biocrates.comresearchgate.netnih.govfrontiersin.org Liquid chromatography-mass spectrometry (LC-MS) has become a primary tool for analyzing N-acetylated compounds in complex biological samples, offering high sensitivity and specificity. creative-proteomics.comnih.gov Future metabolomics research will likely focus on developing high-throughput LC-MS methods to screen for Alanine, N-acetyl-3-amino-3-oxo- (9CI) in large patient cohorts to correlate its levels with specific physiological or pathological conditions.
Proteomics: N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting protein stability, localization, and interaction. nih.govnumberanalytics.comnih.govcellsignal.com Proteomics techniques, particularly those based on mass spectrometry, are instrumental in identifying N-terminally acetylated proteins. nih.govnumberanalytics.com While the direct incorporation of Alanine, N-acetyl-3-amino-3-oxo- (9CI) into proteins is not established, its potential role as a precursor or a product of protein degradation warrants investigation. Advanced proteomics workflows, such as those employing combined fractional diagonal chromatography (COFRADIC), can specifically isolate N-terminal peptides, enabling a comprehensive analysis of the N-acetylome. nih.gov Future studies could explore whether the metabolic pathways involving this compound intersect with protein acetylation or degradation pathways.
| Omics Technology | Potential Application for Alanine, N-acetyl-3-amino-3-oxo- (9CI) | Key Methodologies |
| Metabolomics | Identification and quantification in biofluids and tissues; biomarker discovery. | Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. |
| Proteomics | Investigation of links to protein N-terminal acetylation and degradation pathways. | Mass Spectrometry-based proteomics, Combined Fractional Diagonal Chromatography (COFRADIC). |
Development of Novel Biosensors and Analytical Tools for Specific Detection
The rapid and selective detection of Alanine, N-acetyl-3-amino-3-oxo- (9CI) is essential for both research and potential diagnostic applications. The development of novel biosensors and analytical tools is a key area of future research.
Biosensors: Enzyme-based biosensors are a promising avenue for the specific detection of amino acids and their derivatives. nih.govmdpi.comnih.govresearchgate.netresearchgate.net These devices typically immobilize an enzyme that specifically reacts with the target analyte, producing a measurable signal (e.g., electrochemical, optical). For Alanine, N-acetyl-3-amino-3-oxo- (9CI), the identification and engineering of a specific oxidase or hydrolase would be the first critical step. Amperometric biosensors, which measure the current generated from redox reactions, are a common and effective design. nih.gov The development could follow the principles of existing amino acid biosensors, which often utilize oxidases to generate hydrogen peroxide or consume oxygen, both of which can be detected electrochemically. nih.govmdpi.com
Analytical Tools: Beyond biosensors, advancements in analytical chemistry continue to provide more sensitive and efficient detection methods. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with various detectors (e.g., mass spectrometry, fluorescence) are the gold standard for amino acid analysis. scirp.orgoup.comscirp.orgcreative-proteomics.com Future efforts will likely focus on optimizing these methods for higher throughput and lower detection limits for Alanine, N-acetyl-3-amino-3-oxo- (9CI). The synthesis and characterization of isomeric acetylated amino acids by LC-MS/MS provide a framework for developing methods that can distinguish between structurally similar compounds. nih.gov
| Detection Method | Principle | Potential Advantages for Alanine, N-acetyl-3-amino-3-oxo- (9CI) |
| Enzyme-Based Biosensors | Specific enzymatic reaction with the target analyte produces a measurable signal. | High specificity, potential for real-time monitoring, and portability. |
| UPLC-MS/MS | Chromatographic separation followed by mass spectrometric detection and fragmentation. | High sensitivity, high selectivity, and ability to quantify and confirm structure. |
Exploration of Unconventional Biocatalytic and Chemoenzymatic Syntheses
The synthesis of modified amino acids like Alanine, N-acetyl-3-amino-3-oxo- (9CI) can be complex and costly using traditional chemical methods. Biocatalysis and chemoenzymatic approaches offer greener, more efficient, and highly selective alternatives.
Biocatalytic Synthesis: The use of whole cells or isolated enzymes to catalyze chemical reactions is a cornerstone of green chemistry. nih.govnih.gov For the synthesis of N-acetylated amino acids, enzymes such as aminoacylases have been explored for their potential. nih.govnih.gov These enzymes can catalyze the formation of amide bonds in an aqueous environment, avoiding the use of harsh chemicals. nih.gov Research in this area would involve screening for novel enzymes with activity towards the specific structure of Alanine, N-acetyl-3-amino-3-oxo- (9CI) or engineering existing enzymes to enhance their specificity and efficiency. rug.nlwisc.edu
| Synthesis Approach | Description | Key Enzymes/Reactions |
| Biocatalysis | Use of enzymes or whole-cell systems to catalyze the synthesis. | Aminoacylases, Amidases, Transaminases. |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic reaction steps in a single process. | Hydrolase-catalyzed peptide bond formation, Enzymatic resolution of racemic mixtures. |
Application of Machine Learning and Artificial Intelligence in Property Prediction and Synthesis Design
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel synthetic pathways.
Property Prediction: ML models can be trained on large datasets of chemical structures and their corresponding properties to predict the characteristics of new or understudied molecules. researchgate.netarxiv.orgresearchgate.netnih.govacellera.com For Alanine, N-acetyl-3-amino-3-oxo- (9CI), ML could be used to predict a wide range of properties, including its solubility, toxicity, and potential biological activities. arxiv.orgnih.gov This in silico screening can help prioritize experimental studies and guide the design of derivatives with improved properties.
| AI/ML Application | Description | Potential Impact on Alanine, N-acetyl-3-amino-3-oxo- (9CI) Research |
| Property Prediction | Using computational models to forecast physicochemical and biological properties. | Accelerated discovery of potential applications and identification of potential liabilities. |
| Synthesis Design | Employing algorithms to devise and optimize chemical synthesis routes. | More efficient, cost-effective, and sustainable production methods. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Alanine, N-acetyl-3-amino-3-oxo- (9CI), and how can its purity be validated?
- Methodology : Synthesis typically involves acetylation of 3-amino-3-oxoalanine derivatives under controlled pH and temperature. Reagents like acetic anhydride or acetyl chloride in anhydrous solvents (e.g., DMF) are used. Purity validation employs HPLC with UV detection (λ = 210–220 nm) and mass spectrometry (LC-MS/MS) to confirm molecular weight (e.g., 133.15 g/mol for related alanine esters) .
- Critical Parameters : Monitor reaction time to avoid over-acetylation. Use deuterated solvents (DMSO-d6) for NMR characterization to verify substitution patterns .
Q. How can researchers characterize the stereochemical configuration of this compound?
- Methodology : Chiral chromatography (e.g., Chiralpak® columns) or polarimetry can resolve enantiomers. X-ray crystallography is definitive for absolute configuration determination. Computational modeling (e.g., DFT) may predict optical activity .
Q. What safety protocols are essential for handling Alanine, N-acetyl-3-amino-3-oxo- (9CI) in the lab?
- Guidelines : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact. Dispose of waste via certified hazardous waste services. Refer to SDS sheets for emergency procedures (e.g., spill management) .
Advanced Research Questions
Q. How does the structural modification at the 3-position (N-acetyl and oxo groups) influence biological activity compared to parent alanine derivatives?
- Mechanistic Insight : The N-acetyl group enhances metabolic stability by resisting proteolysis, while the 3-oxo group may participate in hydrogen bonding with target enzymes (e.g., alanine racemase). Comparative studies with β-chloro-L-alanine hydrochloride show that substitutions at the 3-position significantly alter inhibitory potency against bacterial enzymes .
- Experimental Design : Perform enzyme inhibition assays (e.g., alanine racemase from E. coli) and compare IC50 values with unmodified analogs .
Q. How can researchers resolve contradictions in reported antimicrobial efficacy of N-acetylated alanine derivatives?
- Data Analysis : Variability may arise from differences in bacterial strains, compound solubility, or assay conditions (e.g., pH, temperature). Conduct dose-response curves across multiple strains (Gram-positive vs. Gram-negative) and use standardized broth microdilution methods (CLSI guidelines). Cross-validate with fluorescence-based viability assays .
- Case Study : β-haloalanines show potent inhibition of alanine racemase, but N-acetyl derivatives may require higher concentrations due to reduced membrane permeability .
Q. What advanced analytical techniques are optimal for tracking metabolic products of this compound in biological systems?
- Methodology : Use stable isotope labeling (e.g., ¹³C or ¹⁵N) combined with LC-MS/MS to trace metabolic pathways. For tissue distribution studies, employ MALDI-TOF imaging or radioisotope tagging (e.g., ³H) .
- Data Interpretation : Compare fragmentation patterns with reference standards to identify metabolites (e.g., deacetylated or oxidized derivatives) .
Q. What role does the oxo group play in scavenging free radicals, and how can this be quantified?
- Mechanistic Insight : The oxo group may stabilize radical intermediates via resonance. Quantify antioxidant activity using DPPH or ABTS assays, measuring IC50 values. Electron paramagnetic resonance (EPR) spectroscopy directly detects radical scavenging .
- Contradictions : Some studies report weak antioxidant activity in N-acetylated alanines compared to phenolic compounds. Use controlled oxidation models (e.g., H2O2-induced oxidative stress in cell lines) to validate efficacy .
Methodological Resources
- Synthetic Protocols : Anhydrous conditions and inert atmosphere (N2/Ar) are critical for acetylation .
- Analytical Tools :
- Biological Assays :
Contradictions and Open Questions
- The compound’s efficacy as an antibiotic vs. its potential cytotoxicity in eukaryotic cells remains understudied.
- Discrepancies in reported antioxidant mechanisms warrant further EPR-based studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
